

# Application Notes and Protocols for TL-895 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of **TL-895**, a potent and selective irreversible Bruton's tyrosine kinase (BTK) inhibitor, in various mouse models of hematological malignancies. The information is intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the efficacy and pharmacokinetics of this compound.

### Introduction

**TL-895** (also known as M7583) is an orally bioavailable, second-generation BTK inhibitor that has demonstrated significant anti-tumor activity in preclinical models of B-cell malignancies.[1] [2] It functions by covalently binding to BTK, a key component of the B-cell receptor (BCR) signaling pathway, thereby inhibiting B-cell proliferation and survival.[3][4] These protocols outline the administration of **TL-895** in mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) xenograft models, as well as in a murine model of myelofibrosis.

### **Data Presentation**

# Table 1: In Vivo Efficacy of TL-895 in Mouse Xenograft Models



| Model<br>Type                                                           | Cell<br>Line/Origi<br>n | Mouse<br>Strain  | TL-895<br>Dosage &<br>Administr<br>ation | Treatmen<br>t Duration | Outcome                                                                                              | Referenc<br>e |
|-------------------------------------------------------------------------|-------------------------|------------------|------------------------------------------|------------------------|------------------------------------------------------------------------------------------------------|---------------|
| Mantle Cell<br>Lymphoma<br>(MCL)<br>Xenograft                           | Mino                    | Not<br>Specified | 15 mg/kg,<br>oral (p.o.),<br>once daily  | 27 days                | Significant tumor growth inhibition (P < 0.001 vs. vehicle)                                          | [2]           |
| Diffuse Large B- Cell Lymphoma (DLBCL) Patient- Derived Xenograft (PDX) | ABC<br>subtype          | Not<br>Specified | 15 mg/kg,<br>oral (p.o.),<br>twice daily | Not<br>Specified       | Significant<br>tumor<br>growth<br>inhibition in<br>4 of 9 ABC<br>models (P<br>< 0.05 vs.<br>vehicle) | [2]           |

**Table 2: Pharmacokinetic Parameters of TL-895 in Mice** 

(Single Oral Dose)

| Mouse Strain   | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
|----------------|--------------|--------------|----------|---------------|
| C57BL/6 (Male) | 3            | ~100         | ~1       | ~200          |
| C57BL/6 (Male) | 10           | ~300         | ~1       | ~800          |
| NSG (Male)     | 3            | ~150         | ~0.5     | ~250          |
| NSG (Male)     | 10           | ~400         | ~1       | ~1000         |

Note: The pharmacokinetic data presented is for 3 and 10 mg/kg doses and may not be directly extrapolated to the 15 mg/kg dose used in efficacy studies.



# Experimental Protocols Protocol 1: Preparation and Oral Administration of TL895

This protocol describes the preparation of a **TL-895** suspension for oral gavage in mice.

#### Materials:

- TL-895 powder
- Hydroxypropyl methylcellulose (HPMC)
- · Sterile water
- Mortar and pestle or other homogenization equipment
- · Stir plate and stir bar
- Oral gavage needles (20-22 gauge, ball-tipped)
- Syringes

#### Procedure:

- Vehicle Preparation: Prepare a 0.25% (w/v) solution of HPMC in sterile water. For example, to prepare 100 mL of vehicle, dissolve 0.25 g of HPMC in 100 mL of sterile water. Stir until the HPMC is fully dissolved.
- TL-895 Suspension Preparation:
  - Calculate the required amount of TL-895 and vehicle based on the desired concentration and the number of animals to be dosed. For a 15 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, the required concentration is 1.5 mg/mL.
  - Weigh the appropriate amount of TL-895 powder.



- Levigate the TL-895 powder with a small amount of the 0.25% HPMC vehicle to form a smooth paste. This can be done using a mortar and pestle.
- Gradually add the remaining vehicle while continuously stirring or mixing to ensure a homogenous suspension. A stir plate can be used for this purpose.
- Prepare the suspension fresh daily and keep it under continuous agitation (e.g., on a stir plate) during the dosing procedure to prevent settling.
- Oral Administration (Gavage):
  - Gently restrain the mouse.
  - Measure the desired volume of the TL-895 suspension into a syringe fitted with an appropriate oral gavage needle.
  - Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
  - Monitor the animal for any signs of distress after administration.

# Protocol 2: Mantle Cell Lymphoma (MCL) Xenograft Model (Mino Cell Line)

This protocol outlines the establishment of a subcutaneous MCL xenograft model using the Mino cell line.[5][6]

#### Materials:

- Mino human mantle cell lymphoma cell line
- Appropriate cell culture medium (e.g., RPMI-1640 with supplements)
- Matrigel® or other basement membrane matrix
- Immunodeficient mice (e.g., NOD/SCID or NSG)
- Sterile PBS



- Syringes and needles (25-27 gauge)
- Calipers

#### Procedure:

- Cell Preparation:
  - Culture Mino cells according to standard protocols.
  - Harvest cells during the logarithmic growth phase.
  - Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x  $10^7$  cells/mL.
- Tumor Implantation:
  - Anesthetize the mouse.
  - $\circ$  Subcutaneously inject 100  $\mu L$  of the cell suspension (containing 5 x 10 $^6$  cells) into the flank of each mouse.
- Tumor Growth Monitoring:
  - Allow tumors to establish and grow.
  - Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Treatment Initiation:
  - When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
  - Administer TL-895 (or vehicle control) as described in Protocol 1. For the Mino model, a dosage of 15 mg/kg once daily is recommended.[2]



# Protocol 3: Murine Model of JAK2V617F-Positive Myelofibrosis

This protocol provides a general framework for establishing a murine model of myelofibrosis driven by the JAK2V617F mutation.[1][2][7] The specific dosage of **TL-895** for this model has not been definitively established in the reviewed literature and will likely require optimization by the researcher.

#### Materials:

- JAK2V617F transgenic mice or bone marrow transplant model components
- Flow cytometry reagents for hematopoietic cell analysis
- Histology supplies for bone marrow fibrosis assessment (e.g., formalin, decalcifying solution, silver stain kits)

#### Procedure:

- Model Establishment:
  - Transgenic Model: Utilize a transgenic mouse line that expresses the JAK2V617F
     mutation in hematopoietic cells (e.g., Vav-Cre driven Jak2V617F).[7]
  - Bone Marrow Transplant Model: Transplant bone marrow cells transduced with a retrovirus expressing JAK2V617F into lethally irradiated recipient mice.[8]
- Disease Monitoring:
  - Monitor mice for the development of myeloproliferative disease characteristics, which may include:
    - Elevated hematocrit and white blood cell counts
    - Splenomegaly
    - Progressive bone marrow fibrosis (assessed by histology)



- Treatment Administration:
  - Once disease phenotype is established, randomize mice into treatment and vehicle control groups.
  - Administer TL-895 orally as described in Protocol 1. The optimal dosage and frequency for the myelofibrosis model should be determined empirically.

### **Mandatory Visualizations**







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A Murine Model With JAK2V617F Expression in Both Hematopoietic Cells and Vascular Endothelial Cells Recapitulates the Key Features of Human Myeloproliferative Neoplasm -PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyagen.com [cyagen.com]
- 3. Preclinical evidence for the effective use of TL-895, a highly selective and potent secondgeneration BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P1006: CHARACTERIZATION OF TL-895: A NOVEL BRUTON TYROSINE KINASE INHIBITOR (BTKI) IN CLINICAL DEVELOPMENT FOR CHRONIC LYMPHOCYTIC LEUKEMIA (CLL) AND MYELOFIBROSIS (MF) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Establishment and characterization of a new mantle cell lymphoma cell line, Mino PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Murine Models of Myelofibrosis | MDPI [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols for TL-895 in Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580299#tl-895-dosage-and-administration-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com